ReACp53

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

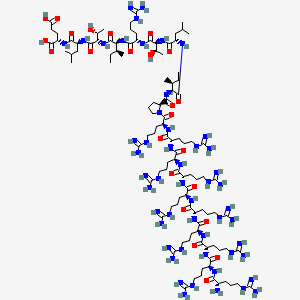

ReACp53 ist ein zellgängiges Peptid, das entwickelt wurde, um die Aggregation von mutierten p53-Proteinen zu hemmen. Das p53-Protein ist ein entscheidender Tumorsuppressor, der das Auftreten und die Progression von Krebs verhindert. Mutationen im p53-Gen können zur Bildung von Aggregaten führen, die zum Verlust der Tumorsuppressorfunktion und zum Erwerb onkogener Funktionen beitragen. This compound hat ein erhebliches Potenzial gezeigt, die normale Funktion von p53 wiederherzustellen und das Tumorwachstum zu hemmen .

Herstellungsmethoden

This compound wird mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert, einer gängigen Methode zur Herstellung von Peptiden. Die Synthese beinhaltet die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Wissenschaftliche Forschungsanwendungen

ReACp53 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht. Es wurde gezeigt, dass es die Aggregation von mutierten p53-Proteinen hemmt und ihre normale Funktion als Transkriptionsfaktoren wiederherstellt. Diese Wiederherstellung führt zur Induktion von mitochondrialem Zelltod und zur Reduktion der DNA-Synthese in Krebszellen. This compound hat seine Wirksamkeit bei der gezielten Behandlung verschiedener Krebsarten gezeigt, darunter Prostatakrebs und hochgradiger seröser Eierstockkrebs .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch an das aggregationsanfällige Segment von mutierten p53-Proteinen bindet. Diese Bindung stabilisiert die geordnete Sekundärstruktur der p53-Kerndomäne und verringert die Flexibilität ungeordneter Schleifen. Das Peptid bildet starke hydrophobe Wechselwirkungen sowie Salzbrücken oder Wasserstoffbrückenbindungen mit spezifischen Resten im p53-Protein, wodurch das aggregationsanfällige Fragment vor Kontakt mit Wasser geschützt wird. Dieser Mechanismus stellt die Wildtyp-Konformation von p53 wieder her und reduziert die Exposition des aggregationsanfälligen Segments, wodurch die Aggregation gehemmt und die p53-Funktion wiederhergestellt wird .

Vorbereitungsmethoden

ReACp53 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Analyse Chemischer Reaktionen

ReACp53 unterliegt während seiner Synthese in erster Linie der Peptidbindungsbildung. Das Peptid unterliegt in seiner endgültigen Form typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen. Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist das Peptid selbst, das anschließend gereinigt und charakterisiert wird, um seine Qualität und Wirksamkeit sicherzustellen .

Wirkmechanismus

ReACp53 exerts its effects by specifically binding to the aggregation-prone segment of mutant p53 proteins. This binding stabilizes the ordered secondary structure of the p53 core domain and decreases the flexibility of disordered loops. The peptide forms strong hydrophobic interactions and salt bridges or hydrogen bonds with specific residues in the p53 protein, protecting the aggregation-prone fragment from exposure to water. This mechanism restores the wild-type conformation of p53 and reduces the exposure of the aggregation-prone segment, thereby inhibiting aggregation and restoring p53 function .

Vergleich Mit ähnlichen Verbindungen

ReACp53 ist einzigartig in seiner Fähigkeit, gezielt die Aggregation von mutierten p53-Proteinen zu hemmen. Ähnliche Verbindungen umfassen andere peptidbasierte Inhibitoren, die auf die Proteinaggregation abzielen, wie z. B. solche, die die Amyloid-beta-Aggregation bei Alzheimer-Krankheit hemmen. This compound zeichnet sich durch seine Spezifität für das p53-Protein und seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung aus .

Eigenschaften

Molekularformel |

C108H206N52O24 |

|---|---|

Molekulargewicht |

2617.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1 |

InChI-Schlüssel |

IEWOQULQWITCAT-CMEOGBNNSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.